![molecular formula C12H18Cl2N2O B13558545 3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B13558545.png)
3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-3,6-diazabicyclo[311]heptane dihydrochloride is a bicyclic compound that features a unique structure with a methoxyphenyl group and two nitrogen atoms within a bicycloheptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3,6-diazabicyclo[31One common method involves the epimerization–lactamization cascade of functionalized aminoproline methyl esters under basic conditions . This reaction sequence includes the formation of a bridged lactam intermediate, which is then converted to the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitrogen atoms can participate in reduction reactions to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group can participate in π-π interactions, enhancing binding affinity. The nitrogen atoms may form hydrogen bonds or coordinate with metal ions, further stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but lack the methoxyphenyl group.
Bicyclo[3.1.1]heptane derivatives: These include various functionalized derivatives with different substituents.
Uniqueness
3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H18Cl2N2O |
|---|---|
Peso molecular |
277.19 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane;dihydrochloride |
InChI |
InChI=1S/C12H16N2O.2ClH/c1-15-12-4-2-11(3-5-12)14-7-9-6-10(8-14)13-9;;/h2-5,9-10,13H,6-8H2,1H3;2*1H |
Clave InChI |
OGYBPUULVRYOOH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CC3CC(C2)N3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


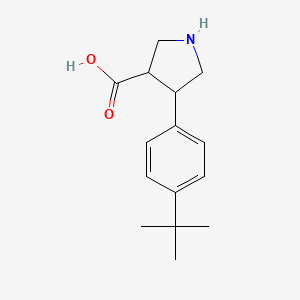

![4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride](/img/structure/B13558475.png)
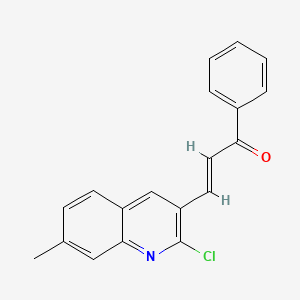

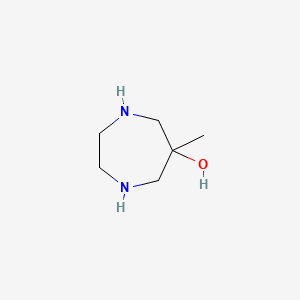
![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)
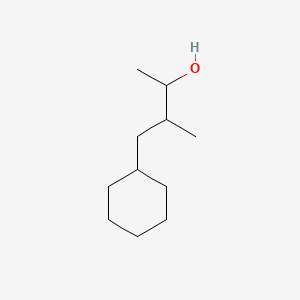
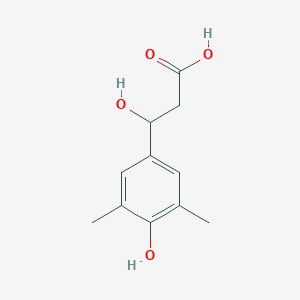
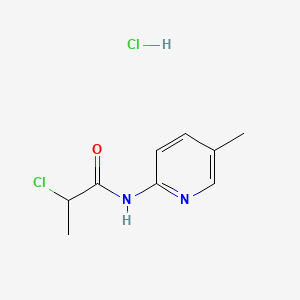

![3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione](/img/structure/B13558528.png)
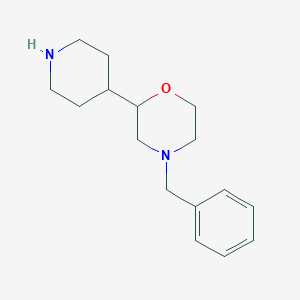
![3-[(Methylamino)methyl]quinolin-2-ol hydrochloride](/img/structure/B13558538.png)
